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Compound of Interest

Compound Name:
1-(6-Aminobenzo[d][1,3]dioxol-5-

yl)ethanone

Cat. No.: B160953 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
This document provides detailed application notes and experimental protocols for the use of 6'-

Amino-3',4'-(methylenedioxy)acetophenone, CAS number 28657-75-2, as a key

pharmaceutical intermediate. This compound serves as a critical starting material in the

synthesis of various active pharmaceutical ingredients (APIs), most notably certain quinolone

and cinnoline-based antibiotics. Its chemical structure lends itself to the construction of

complex heterocyclic systems that are central to the therapeutic activity of these drugs.

Chemical and Physical Properties
A summary of the key chemical and physical properties of 6'-Amino-3',4'-

(methylenedioxy)acetophenone is provided in the table below for easy reference.
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Property Value

CAS Number 28657-75-2

Molecular Formula C₉H₉NO₃

Molecular Weight 179.17 g/mol [1]

Appearance Brown Fine Granular Crystalline Powder[1]

Melting Point 170-171 °C[1]

Boiling Point 158 °C (at 30 mmHg)[1]

Purity >98.0% (GC)

Solubility Soluble in Dimethylformamide

Application in Pharmaceutical Synthesis: Synthesis
of Cinoxacin
A primary application of 6'-Amino-3',4'-(methylenedioxy)acetophenone is in the synthesis of

Cinoxacin, a synthetic antimicrobial agent.[2] Cinoxacin belongs to the cinnoline class of

antibiotics and is structurally related to oxolinic acid and nalidixic acid. It was formerly used for

the treatment of urinary tract infections.[2] The synthesis involves a multi-step process starting

from the diazotization of the amino group in the intermediate, followed by cyclization and

subsequent modifications.

Synthetic Pathway Overview
The overall synthetic scheme for the preparation of Cinoxacin from 6'-Amino-3',4'-

(methylenedioxy)acetophenone is outlined below. The process begins with the reduction of the

corresponding nitro-compound to yield the amino-intermediate. This is then followed by a

series of reactions to build the final cinnoline scaffold.
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Starting Material Preparation Intermediate Heterocyclization
Functional Group Manipulations

Final Product

4,5-METHYLENEDIOXY-2-NITROACETOPHENONE 6-Amino-3,4-methylenedioxyacetophenone

Reduction
(e.g., H₂, Pt catalyst)

4-hydroxy-6,7-methylendioxycinnoline

Diazotization &
Spontaneous Cyclization

3-bromo-4-hydroxy-6,7-methylendioxycinnoline

Bromination
(Br₂, KOAc)

3-cyano-4-hydroxy-6,7-methylendioxycinnoline

Cyanation
(CuCN, DMF)

Cinoxacin

Alkylation (EtI, NaH) &
Hydrolysis (HCl, AcOH)

Click to download full resolution via product page

Synthetic pathway for Cinoxacin.

Experimental Protocols
The following are generalized protocols for the key synthetic steps in the preparation of

Cinoxacin, based on established chemical transformations. Researchers should optimize these

conditions for their specific laboratory setup and scale.

Protocol 1: Synthesis of 6'-Amino-3',4'-
(methylenedioxy)acetophenone (CAS 28657-75-2)
This protocol describes the reduction of the nitro precursor to the amino intermediate.

Materials:

4,5-METHYLENEDIOXY-2-NITROACETOPHENONE

Hydrogen gas (H₂)

Platinum catalyst (e.g., Platinum on carbon)

Suitable solvent (e.g., Ethanol, Ethyl acetate)

Procedure:

In a pressure-resistant reaction vessel, dissolve 4,5-METHYLENEDIOXY-2-

NITROACETOPHENONE in the chosen solvent.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b160953?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b160953?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add a catalytic amount of the platinum catalyst to the solution.

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

Introduce hydrogen gas to the desired pressure.

Stir the reaction mixture at room temperature or with gentle heating until the reaction is

complete (monitor by TLC or LC-MS).

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

Filter the reaction mixture to remove the catalyst.

Concentrate the filtrate under reduced pressure to obtain the crude 6'-Amino-3',4'-

(methylenedioxy)acetophenone.

Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of Cinoxacin from 6'-Amino-3',4'-
(methylenedioxy)acetophenone
This multi-step protocol outlines the conversion of the amino intermediate to the final product,

Cinoxacin.

Step 1: Diazotization and Cyclization

Dissolve 6'-Amino-3',4'-(methylenedioxy)acetophenone in an acidic aqueous solution (e.g.,

dilute HCl).

Cool the solution to 0-5 °C in an ice bath.

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below

5 °C.

Stir the reaction mixture at this temperature for a specified time to allow for the formation of

the diazonium salt, which then undergoes spontaneous heterocyclization to yield 4-hydroxy-

6,7-methylendioxycinnoline.[3]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.chemicalbook.com/synthesis/cinoxacin.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b160953?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isolate the precipitated product by filtration, wash with cold water, and dry.

Step 2: Bromination

Suspend the 4-hydroxy-6,7-methylendioxycinnoline in a suitable solvent (e.g., acetic acid).

Add potassium acetate (KOAc) to the suspension.

Add a solution of bromine (Br₂) in the same solvent dropwise while stirring.

Continue stirring until the reaction is complete.

Isolate the brominated product, 3-bromo-4-hydroxy-6,7-methylendioxycinnoline, by filtration

and wash.[3]

Step 3: Cyanation

In a suitable high-boiling polar aprotic solvent such as dimethylformamide (DMF), combine

the brominated intermediate with copper(I) cyanide (CuCN).[3]

Heat the reaction mixture under an inert atmosphere.

Monitor the reaction for the replacement of the bromine atom with a cyano group.

After completion, cool the mixture and work up to isolate the 3-cyano-4-hydroxy-6,7-

methylendioxycinnoline.

Step 4: Alkylation and Hydrolysis

Treat the cyano intermediate with a strong base, such as sodium hydride (NaH), in an

anhydrous solvent to deprotonate the hydroxyl group.

Add ethyl iodide (EtI) to alkylate the nitrogen at the 1-position.

Following alkylation, hydrolyze the cyano group to a carboxylic acid by heating with a mixture

of hydrochloric acid and acetic acid.[3]

Cool the reaction mixture and isolate the final product, Cinoxacin, by filtration.
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Purify the crude Cinoxacin by recrystallization.

Mechanism of Action: Inhibition of Bacterial DNA
Gyrase
Cinoxacin, and other quinolone antibiotics, exert their antibacterial effect by inhibiting bacterial

DNA gyrase (a type II topoisomerase).[4] This enzyme is crucial for DNA replication,

transcription, and repair in bacteria. By inhibiting DNA gyrase, these antibiotics prevent the

supercoiling and uncoiling of bacterial DNA, leading to a disruption of essential cellular

processes and ultimately bacterial cell death.
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Mechanism of action of Cinoxacin.

Conclusion
6'-Amino-3',4'-(methylenedioxy)acetophenone (CAS 28657-75-2) is a valuable and versatile

intermediate in pharmaceutical synthesis. Its utility is well-demonstrated in the production of the

antibacterial agent Cinoxacin. The protocols and information provided herein are intended to

guide researchers and drug development professionals in the effective use of this compound
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for the synthesis of medicinally important molecules. Standard laboratory safety precautions

should be followed when handling all chemicals mentioned in this document.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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